molecular formula C19H27NO4S2 B2905199 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448063-85-1

2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2905199
CAS RN: 1448063-85-1
M. Wt: 397.55
InChI Key: NDDVDSPOSPDHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It has been used in scientific research to study the effects of cannabinoids on the human body. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana.

Scientific Research Applications

Anticancer Activity

The synthesis of novel sulfones, including derivatives of 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone, has been explored for their potential anticancer activity. Compounds with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties were synthesized and evaluated for in vitro anticancer activity against the breast cancer cell line MCF7. This research underscores the potential of these derivatives in cancer treatment strategies (Bashandy et al., 2011).

Chemical Synthesis and Structural Analysis

Another study focused on the synthesis of compounds via condensation and cyclization processes involving derivatives of 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone. The crystal structure analysis of these compounds provided insights into their molecular conformations, demonstrating the role of these derivatives in advancing the understanding of chemical structures and reactions (Wang et al., 2010).

Enzyme Interaction Studies

Research on the interactions of major metabolites of prasugrel, a thienopyridine antiplatelet agent, with cytochromes P450, has highlighted the biotransformation processes involving derivatives similar to 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone. This study contributes to a deeper understanding of drug metabolism and the role of cytochrome P450 enzymes in the activation of pharmacologically active compounds (Rehmel et al., 2006).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S2/c1-24-15-6-8-17(9-7-15)26(22,23)18-10-12-20(13-11-18)19(21)14-25-16-4-2-3-5-16/h6-9,16,18H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDVDSPOSPDHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.